molecular formula C19H21ClN2O B5804434 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide

Cat. No. B5804434
M. Wt: 328.8 g/mol
InChI Key: DPXNINMYPIUSII-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide, also known as JNJ-193, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide exerts its pharmacological effects by inhibiting the activity of COX-2, which is an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. In addition, this compound has been shown to exhibit neuroprotective effects by reducing the production of reactive oxygen species (ROS) and inhibiting the activation of microglia, which are involved in the pathogenesis of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide is its potent analgesic and anti-inflammatory effects, which make it a promising therapeutic agent for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Several future directions for the study of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide include:
1. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety in humans.
2. Investigating the potential of this compound as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neuropathic pain.
3. Studying the mechanism of action of this compound in more detail to identify new targets for drug development.
4. Developing new formulations of this compound that improve its solubility and bioavailability.
5. Investigating the potential of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis Methods

The synthesis of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide involves the reaction of 3-chloro-4-(1-pyrrolidinyl)aniline with 2,4-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neuropathic pain. Several studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2) and reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-13-5-7-16(14(2)11-13)19(23)21-15-6-8-18(17(20)12-15)22-9-3-4-10-22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXNINMYPIUSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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